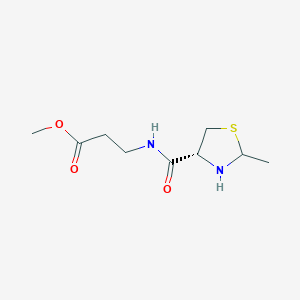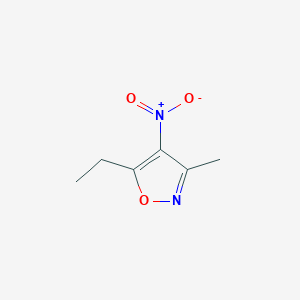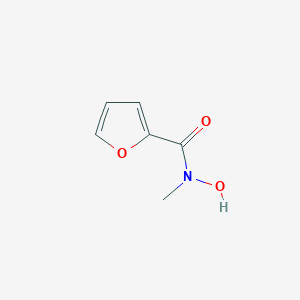
3-Heptylphenol
Descripción general
Descripción
3-Heptylphenol is a chemical compound with the molecular formula C13H20O . It is a type of phenol, which are aromatic compounds that contain a hydroxyl group attached to a benzene ring . It is used in various applications due to its chemical properties .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a heptyl side chain . The molecular weight is 192.30 g/mol . The InChI string representation of its structure isInChI=1S/C13H20O/c1-2-3-4-5-6-8-12-9-7-10-13 (14)11-12/h7,9-11,14H,2-6,8H2,1H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.30 g/mol, a XLogP3 of 5.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 6 . Its exact mass is 192.151415257 g/mol, and its monoisotopic mass is also 192.151415257 g/mol . The topological polar surface area is 20.2 Ų .Aplicaciones Científicas De Investigación
Environmental Degradation : Sphingomonas TTNP3 bacteria can degrade 4(3',5'-dimethyl-3'-heptyl)-phenol nonylphenol isomer, using it as a carbon and energy source. This is significant for bioremediation and waste treatment applications (Corvini et al., 2004).
Biochemistry and Biotechnology : In a biochemical context, disrupting the tryptophanase gene in E. coli enhanced the production of 3-(2-hydroxyethyl)catechol. This has implications for its use in cosmetics and electronics (Matsude et al., 2021).
Toxicology and Health : Research has shown that 4-heptylphenol is toxic to juvenile Atlantic cod, primarily affecting their gastrointestinal system. This highlights the environmental and health impacts of such compounds (Tollefsen et al., 1998).
Wastewater Treatment : The nZVI/BC nanocomposite can effectively degrade nonylphenol, showing high efficiency within 120 minutes. This presents a potential application in wastewater treatment processes (Hussain et al., 2017).
Endocrine Disruption : Nonylphenol, closely related to 3-Heptylphenol, acts as an endocrine disruptor and can enhance apoptosis in specific cell types, indicating its biological impact and potential risks (Aoki et al., 2004).
Propiedades
IUPAC Name |
3-heptylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-8-12-9-7-10-13(14)11-12/h7,9-11,14H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFHCLOYLFCDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275058 | |
| Record name | Phenol, 3-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103151-49-1 | |
| Record name | Phenol, 3-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)


![2-[1-(3,5-dimethylphenyl)naphthalen-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B9802.png)

![[(4-Phenylmethoxyphenyl)methylideneamino]thiourea](/img/structure/B9805.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)
